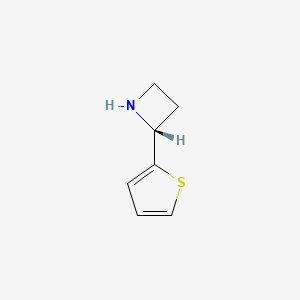![molecular formula C11H7BrN2O B12946184 4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Furan Ring Formation: The furan ring can be introduced through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the furan or benzimidazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the furan or benzimidazole rings .
Scientific Research Applications
4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in cells. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and biological effects.
Uniqueness
4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the furan and benzimidazole rings, as well as the bromine atom. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H7BrN2O |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
4-bromo-2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-15-9/h1-6H,(H,13,14) |
InChI Key |
BTBFUCFHJCCXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
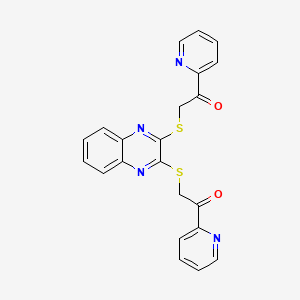
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
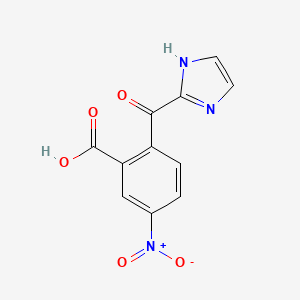
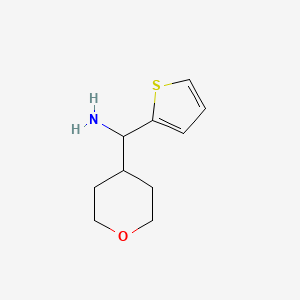
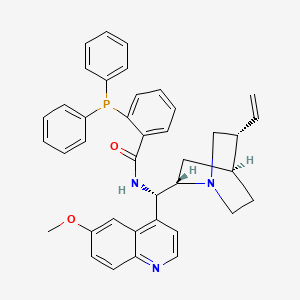
![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
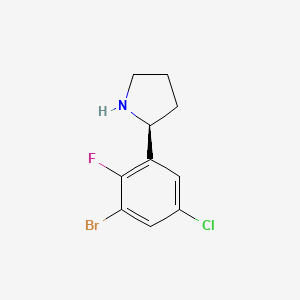
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

